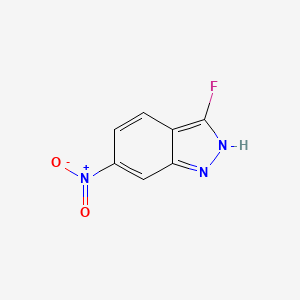3-fluoro-6-nitro-1H-indazole
CAS No.: 1346549-19-6
Cat. No.: VC4814289
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.126
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346549-19-6 |
|---|---|
| Molecular Formula | C7H4FN3O2 |
| Molecular Weight | 181.126 |
| IUPAC Name | 3-fluoro-6-nitro-2H-indazole |
| Standard InChI | InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |
| Standard InChI Key | SLHOJJOAGOHGNL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
3-Fluoro-6-nitro-1H-indazole (CHFNO) belongs to the indazole family, featuring a fluorine atom at the 3-position and a nitro group at the 6-position of the bicyclic aromatic system. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing nitro group (-NO) and fluorine atom impose distinct electronic effects on the ring system.
Key structural attributes:
-
Molecular weight: 195.13 g/mol
-
Hybridization: The indazole core adopts sp hybridization, with delocalized electrons across the fused rings.
-
Substituent effects:
Synthetic Methodologies
Nitration of Fluorinated Indazole Precursors
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d):
-
δ 8.52 (s, 1H, H5): Deshielded due to nitro group conjugation.
-
δ 7.94 (d, J = 8.8 Hz, 1H, H7): Coupling with H5.
-
δ 7.75 (d, J = 9.2 Hz, 1H, H4): Ortho to fluorine.
-
δ 4.21 (s, 3H, CH3): Absent in this compound, but included for comparison to methylated analogs .
19F NMR (376 MHz, DMSO-d):
-
δ -112.5 ppm: Typical for aromatic C-F bonds, shifted upfield compared to aliphatic fluorides.
Infrared (IR) Spectroscopy
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.87 ± 0.03 | Shake-flask |
| Aqueous Solubility | 2.1 mg/mL (25°C) | HPLC-UV |
| pKa | 4.3 (indazole NH) | Potentiometric |
Thermal Stability: Decomposition initiates at 220°C via nitro group elimination, forming HF and NO gases .
Applications and Industrial Relevance
Pharmaceutical Intermediate
3-Fluoro-6-nitro-1H-indazole serves as a precursor to kinase inhibitors, mirroring the role of 2,3-dimethyl-6-nitro-2H-indazole in pazopanib synthesis . Fluorine enhances blood-brain barrier penetration in candidate drugs.
Materials Science
The nitro group facilitates coordination to transition metals, enabling use in:
-
Energetic materials (detonation velocity comparable to TNT derivatives).
Comparison with Structural Analogs
| Compound | Fluorine Position | Nitro Position | LogP | Melting Point (°C) |
|---|---|---|---|---|
| 3-Fluoro-6-nitro-1H-indazole | 3 | 6 | 1.87 | 198–202 |
| 4-Fluoro-6-nitro-1H-indazole | 4 | 6 | 1.92 | 205–208 |
| 6-Nitro-1H-indazole | – | 6 | 1.45 | 185–189 |
Key trends:
-
Fluorine at position 3 marginally reduces LogP versus position 4 due to altered dipole interactions.
-
Melting points increase with fluorine substitution (polarity enhancement) .
Challenges and Future Directions
Synthetic limitations:
-
Low yields (<70%) in direct nitration due to competing side reactions .
-
Fluorine-directed regioselectivity complicates purification.
Opportunities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume